3-ethyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-ethyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C20H22N2OS2. This compound is known for its unique structure, which includes a benzothieno pyrimidinone core, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 3-ethyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno Core: This step involves the cyclization of appropriate precursors to form the benzothieno structure.
Introduction of the Pyrimidinone Ring: The pyrimidinone ring is introduced through a series of condensation reactions.
Attachment of the Ethyl and Methylbenzyl Groups:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-ethyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-ethyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-ethyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include:
- 3-methyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C20H22N2OS2 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-ethyl-2-[(2-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H22N2OS2/c1-3-22-19(23)17-15-10-6-7-11-16(15)25-18(17)21-20(22)24-12-14-9-5-4-8-13(14)2/h4-5,8-9H,3,6-7,10-12H2,1-2H3 |
InChI Key |
SFNJGEOGPSMRQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3C)SC4=C2CCCC4 |
Origin of Product |
United States |
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